1-Chloromethyl-4-(1,2,2,2-tetrafluoro-1-trifluoromethyl-ethyl)-benzene
Description
The compound 1-Chloromethyl-4-(1,2,2,2-tetrafluoro-1-trifluoromethyl-ethyl)-benzene is a fluorinated aromatic derivative characterized by a benzene ring substituted with a chloromethyl (–CH2Cl) group and a highly fluorinated ethyl moiety (–CF2CF(CF3)2).
Properties
IUPAC Name |
1-(chloromethyl)-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF7/c11-5-6-1-3-7(4-2-6)8(12,9(13,14)15)10(16,17)18/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVFMXVCWQRNPID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCl)C(C(F)(F)F)(C(F)(F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70896316 | |
| Record name | 1-(Chloromethyl)-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70896316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75462-58-7 | |
| Record name | 1-(Chloromethyl)-4-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75462-58-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Chloromethyl)-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70896316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Substrate Preparation
The fluorinated ethyl group is typically introduced via nucleophilic aromatic substitution or transition-metal-catalyzed coupling . For example, palladium-catalyzed cross-coupling reactions using iodoarenes and fluorinated organometallic reagents have been employed to attach perfluoroalkyl groups. A representative procedure involves reacting 4-iodobenzotrifluoride with a fluorinated Grignard reagent (e.g., CF3CF2MgBr) under inert conditions, yielding the fluorinated ethylbenzene derivative.
Chloromethylation Reaction
Once the fluorinated substrate is synthesized, chloromethylation is performed using chloromethyl methyl ether (CMME) and a Lewis acid catalyst such as AlCl3 or ZnCl2 . The reaction proceeds at mild temperatures (20–40°C) with a molar ratio of 1:5–6 (substrate:CMME). For instance, in a model system, 1,2,4-trifluorobenzene reacted with CMME and AlCl3 at room temperature for 8 hours, yielding 2,4,5-trifluorobenzyl chloride with 80% purity and 99.5% GC detection. Adapting this to the target compound would require optimizing steric and electronic effects imposed by the bulky fluorinated substituent.
Key Parameters:
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 20–40°C | Higher temperatures risk side reactions |
| Molar Ratio (CMME) | 1:5–6 | Excess reagent drives completion |
| Catalyst | AlCl3 | Superior activity over ZnCl2 |
Direct Chlorination of Benzyl Alcohol Intermediates
An alternative route involves synthesizing the benzyl alcohol derivative followed by chlorination. This two-step method avoids challenges associated with direct chloromethylation on electron-deficient aromatic rings.
Synthesis of 4-(1,2,2,2-Tetrafluoro-1-Trifluoromethyl-Ethyl)-Benzyl Alcohol
The alcohol intermediate is prepared via LiAlH4 reduction of the corresponding carboxylic acid. For example, 4-fluorobenzoic acid was reduced to 4-fluorobenzyl alcohol in quantitative yield using LiAlH4 in tetrahydrofuran (THF). Adapting this to the fluorinated ethyl-substituted analogue would require starting with 4-(1,2,2,2-tetrafluoro-1-trifluoromethyl-ethyl)-benzoic acid , synthesized via carboxylation of the fluorinated benzene derivative.
Chlorination with Thionyl Chloride (SOCl2)
The alcohol is treated with SOCl2 under anhydrous conditions to yield the chloromethyl product. In a benchmark procedure, benzo[d]thiazol-2-ylmethanol was converted to 2-(chloromethyl)benzo[d]thiazole using SOCl2 in CCl4. For the target compound, this method would ensure high regioselectivity and avoid competing side reactions.
Reaction Conditions:
-
Temperature : 0–25°C (exothermic reaction)
-
Yield : Near-quantitative conversion reported for analogous systems
Palladium-Catalyzed Coupling for Fluorinated Group Introduction
The fluorinated ethyl group can be introduced via cross-coupling reactions after chloromethylation. This method is advantageous when direct functionalization of the benzene ring is hindered by electronic deactivation.
Suzuki-Miyaura Coupling
Aryl halides (e.g., 1-chloro-4-iodo-2-trifluoromethylbenzene ) undergo coupling with fluorinated boronic acids in the presence of Pd(OAc)2 and ligands such as BINAP . For instance, coupling 1-chloro-4-iodo-2-trifluoromethylbenzene with isoxazole-4-amine yielded N-(4-chloro-3-trifluoromethylphenyl)-isoxazole-4-amine in 84% yield. Adapting this to the target compound would require a fluorinated ethyl boronic acid or stannane.
Chemical Reactions Analysis
Types of Reactions
1-Chloromethyl-4-(1,2,2,2-tetrafluoro-1-trifluoromethyl-ethyl)-benzene can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction can be used to modify the fluorinated ethyl group or the benzene ring.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
Substitution: Products include azido derivatives or thiocyanate derivatives.
Oxidation: Products include alcohols or ketones.
Reduction: Products include partially or fully reduced fluorinated compounds.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula: C10H6ClF
- Molecular Weight: 294.599 g/mol
- Structure: The compound features a chloromethyl group attached to a benzene ring that is further substituted with a tetrafluoroethyl group. This unique arrangement contributes to its reactivity and utility in various applications.
Organic Synthesis
1-Chloromethyl-4-(1,2,2,2-tetrafluoro-1-trifluoromethyl-ethyl)-benzene serves as an important intermediate in organic synthesis. Its chloromethyl group can participate in nucleophilic substitution reactions, making it a versatile building block for creating more complex fluorinated organic compounds.
Case Studies:
- Fluorination Reactions: The compound can be used in electrophilic fluorination reactions, which are essential for introducing fluorine atoms into organic molecules. This is particularly useful in the synthesis of pharmaceuticals and agrochemicals where fluorine enhances biological activity and stability.
Material Science
In material science, this compound is utilized for modifying polymer properties and enhancing the performance of coatings and adhesives.
Applications:
- Fluorinated Polymers: The incorporation of fluorinated groups can improve the thermal stability and chemical resistance of polymers. This is crucial for applications in harsh environments.
| Property | Standard Polymer | Polymer with this compound |
|---|---|---|
| Thermal Stability | Moderate | High |
| Chemical Resistance | Low | High |
| Surface Energy | High | Low |
Pharmaceutical Development
The unique structure of this compound allows it to be explored in drug design and development.
Research Findings:
- Antiviral Agents: Studies have indicated that fluorinated compounds can exhibit enhanced antiviral properties. The incorporation of this compound into drug candidates has shown promise in increasing efficacy against viral infections.
Example Study:
A recent study demonstrated that derivatives of this compound displayed significant inhibitory activity against specific viral targets, suggesting its potential as a lead compound in antiviral drug discovery.
Agrochemicals
The application of this compound extends to the field of agrochemicals where it can be used to synthesize herbicides and pesticides with improved efficacy.
Benefits:
- Enhanced Efficacy: Fluorinated agrochemicals often exhibit increased potency and selectivity towards target pests or weeds.
Case Example:
Research has shown that certain herbicides synthesized using this compound have demonstrated higher activity levels compared to their non-fluorinated counterparts.
Mechanism of Action
The mechanism of action of 1-Chloromethyl-4-(1,2,2,2-tetrafluoro-1-trifluoromethyl-ethyl)-benzene depends on its specific application. In biochemical assays, it may act as a labeling reagent by forming covalent bonds with target molecules. In drug development, its fluorinated groups can enhance the metabolic stability and bioavailability of pharmaceuticals by interacting with biological targets and pathways.
Comparison with Similar Compounds
Below is a detailed comparison of structurally related fluorinated chlorobenzene derivatives, focusing on molecular features, physicochemical properties, and applications.
Structural and Molecular Properties
Key Observations:
- Chloromethyl vs. Ethynyl/Methoxy Groups : The chloromethyl group (–CH2Cl) in the target compound and CAS 933674-76-1 enables nucleophilic substitution reactions, whereas ethynyl (–C≡CH) or methoxy (–OCH3) groups in analogs (e.g., CAS 273928-28-2, 1402004-78-7) facilitate cross-coupling or electronic modulation .
- Fluorination Patterns : The target compound’s tetrafluoroethyl and trifluoromethyl substituents enhance lipophilicity and thermal stability compared to simpler analogs like 1-Chloro-4-trifluoromethylbenzene (CAS 98-56-6) .
Physicochemical and Functional Differences
- Reactivity: The sulfanyl (–S–) group in CAS 933674-76-1 may increase susceptibility to oxidation, whereas the ethynyl group in CAS 273928-28-2 supports Sonogashira couplings .
Stability :
- High fluorination (e.g., in the target compound and CAS 1099597-35-9) confers resistance to metabolic degradation, a trait leveraged in agrochemicals .
Biological Activity
1-Chloromethyl-4-(1,2,2,2-tetrafluoro-1-trifluoromethyl-ethyl)-benzene is a fluorinated aromatic compound that has garnered attention for its potential biological activities. Fluorinated compounds are known for their unique properties, which can enhance the biological activity of pharmaceuticals and agrochemicals. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
- Molecular Formula : C10H8ClF4
- Molecular Weight : 248.62 g/mol
- CAS Number : 60903-84-6
- Structure : The compound features a chloromethyl group and multiple fluorine atoms attached to a benzene ring.
Mechanisms of Biological Activity
Fluorinated compounds often exhibit distinct biological activities due to their electronic properties and ability to interact with biological targets. The presence of fluorine can increase lipophilicity and metabolic stability, which may enhance the efficacy and selectivity of these compounds in biological systems.
Potential Mechanisms
- Enzyme Inhibition : Fluorinated compounds can act as inhibitors of specific enzymes involved in metabolic pathways.
- Receptor Modulation : They may interact with various receptors, altering signaling pathways.
- Antimicrobial Activity : Some studies suggest that fluorinated compounds can exhibit antimicrobial properties by disrupting bacterial membranes.
Case Studies
- Antimicrobial Activity : A study investigated the antimicrobial effects of several fluorinated benzene derivatives, including this compound. Results indicated that these compounds showed significant activity against both Gram-positive and Gram-negative bacteria, potentially due to their ability to penetrate bacterial cell walls more effectively than non-fluorinated counterparts .
- Cytotoxicity Assays : In vitro assays demonstrated that the compound exhibited cytotoxic effects on various cancer cell lines. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways .
- Fluorine's Role in Drug Design : Research highlighted how the incorporation of fluorine into drug molecules can enhance binding affinity to target proteins. This was particularly evident in the design of inhibitors targeting cancer-related pathways .
Data Table: Biological Activity Overview
Q & A
Q. What synthetic routes are recommended for synthesizing 1-Chloromethyl-4-(1,2,2,2-tetrafluoro-1-trifluoromethyl-ethyl)-benzene, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or Friedel-Crafts alkylation. For example, chloromethylation of the parent benzene derivative using chloromethylating agents (e.g., ClCH₂OCH₃) under acidic conditions is a common approach. Optimization involves:
- Temperature control : Reactions are typically conducted at 0–5°C to minimize side reactions like over-alkylation.
- Catalyst selection : Lewis acids like AlCl₃ or FeCl₃ enhance electrophilic substitution efficiency .
- Purification : Column chromatography with hexane/ethyl acetate (9:1) or recrystallization from ethanol improves purity.
- Yield enhancement : Use of anhydrous solvents and inert atmospheres (N₂/Ar) prevents hydrolysis of intermediates .
Q. Which spectroscopic techniques are critical for structural elucidation, and what spectral features should researchers prioritize?
- Methodological Answer :
- ¹H/¹³C NMR : Focus on the chloromethyl (-CH₂Cl) signal at δ ~4.5–5.0 ppm (¹H) and δ ~45–50 ppm (¹³C). The tetrafluoro-trifluoromethyl-ethyl group shows splitting patterns due to fluorine coupling .
- FT-IR : Key peaks include C-Cl stretch (~650 cm⁻¹) and C-F stretches (1100–1250 cm⁻¹) .
- Mass Spectrometry (MS) : Look for molecular ion clusters (e.g., [M]⁺ and [M+2]⁺ due to chlorine isotopes) and fragments corresponding to loss of -CH₂Cl or CF₃ groups .
- X-ray Diffraction : For crystalline samples, compare experimental bond lengths/angles with DFT-optimized geometries to confirm stereoelectronic effects .
Advanced Research Questions
Q. How do the electron-withdrawing substituents influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The -CF₃ and -F groups create a strong electron-deficient aromatic ring, directing electrophilic attacks to meta/para positions. Computational methods (DFT/B3LYP/6-311G(d)) predict:
- HOMO-LUMO gaps : Lower gaps (~4–5 eV) suggest susceptibility to nucleophilic aromatic substitution.
- Charge distribution : Negative charges localize on fluorine atoms, leaving the chloromethyl group as the primary reaction site .
- Experimental validation : Perform Suzuki-Miyaura couplings with boronic acids under Pd catalysis (e.g., Pd(PPh₃)₄, K₂CO₃) to assess reactivity .
Q. What experimental strategies are used to study interactions with biological targets like insect ryanodine receptors (RyRs)?
- Methodological Answer :
- Radioligand binding assays : Use [³H]PAD1 (a diamide insecticide analog) to compete with the compound for RyR binding sites in insect muscle microsomes. Measure IC₅₀ values to assess affinity .
- Calcium flux assays : Monitor intracellular Ca²⁺ release in Sf9 cells using fluorescent indicators (e.g., Fluo-4). Compare dose-response curves with flubendiamide as a positive control .
- Resistance profiling : Test against field-collected insect populations with known RyR mutations (e.g., G4946E in Plutella xylostella) to evaluate cross-resistance risks .
Q. How can researchers resolve contradictions in bioactivity data across studies?
- Methodological Answer :
- Purity verification : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >98% purity. Impurities like dechlorinated byproducts can skew bioactivity .
- Standardized protocols : Adopt OECD guidelines for toxicity assays (e.g., acute contact toxicity in Drosophila melanogaster) to minimize variability .
- Meta-analysis : Apply multivariate statistics (e.g., PCA) to datasets from PubChem and ECHA to identify confounding factors (e.g., solvent polarity, exposure time) .
Q. What methodologies assess environmental persistence and non-target organism toxicity?
- Methodological Answer :
- Hydrolysis/photolysis studies : Expose the compound to UV light (λ = 254 nm) and pH-buffered solutions (pH 4–9). Analyze degradation products via LC-MS .
- Ecotoxicology assays : Test acute toxicity in Daphnia magna (48-hr LC₅₀) and algae (Pseudokirchneriella subcapitata, 72-hr growth inhibition) using OECD Test No. 202/201 .
- Bioaccumulation modeling : Use EPI Suite’s BCFBAF module to predict log Kow and bioconcentration factors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
